molecular formula C10H9N3O2 B1308533 methyl 6-(1H-imidazol-1-yl)nicotinate CAS No. 111205-01-7

methyl 6-(1H-imidazol-1-yl)nicotinate

Cat. No. B1308533
M. Wt: 203.2 g/mol
InChI Key: SEXNPPZGZHQNFM-UHFFFAOYSA-N
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Patent
US04954494

Procedure details

A solution of the methyl ester obtained in Step 1. above (16.29 g) in DMF is added dropwise to a DMF suspension of sodium imidazole [prepared from NaH (4.19 g) and imidazole 6.49 g)] at RT. The reaction mixture is heated to 120° C. for nineteen hours. The cooled reaction mixture is partitioned between water and chloroform, the organic layer separated, washed with water, dried over Na2SO4, filtered, evaporated, and residual DMF removed under high vacuum yielding the desired product as a tan solid which is recrystalized from methanol (M.P. 183°-184.5° C.) before use in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.19 g
Type
reactant
Reaction Step Two
Quantity
6.49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.[Na].[H-].[Na+].N1C=CN=C1>CN(C=O)C>[N:12]1([C:2]2[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=2)[CH:16]=[CH:15][N:14]=[CH:13]1 |f:1.2,3.4,^1:16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
4.19 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6.49 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1.[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
is partitioned between water and chloroform
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
residual DMF removed under high vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=NC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.